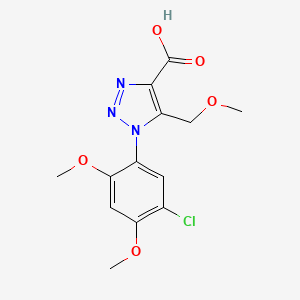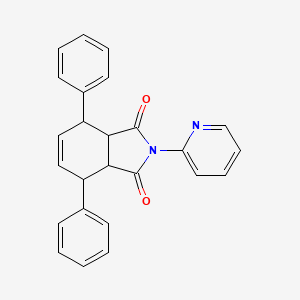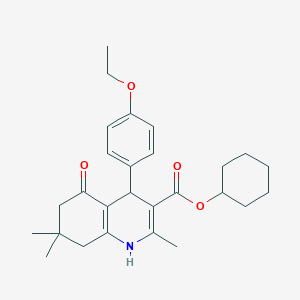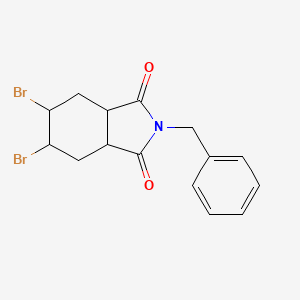
1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(5-chloro-2,4-diméthoxyphényl)-5-(méthoxyméthyl)-1,2,3-triazole-4-carboxylique est un composé organique synthétique qui appartient à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse de l’acide 1-(5-chloro-2,4-diméthoxyphényl)-5-(méthoxyméthyl)-1,2,3-triazole-4-carboxylique implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. La voie de synthèse comprend souvent :
Formation du cycle triazole : Cela peut être réalisé par une entre un azoture et un alcyne.
Introduction des groupes chloro et méthoxy : Ces groupes fonctionnels sont généralement introduits par des réactions de substitution aromatique électrophile.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant souvent des catalyseurs et des conditions de réaction contrôlées.
Analyse Des Réactions Chimiques
L’acide 1-(5-chloro-2,4-diméthoxyphényl)-5-(méthoxyméthyl)-1,2,3-triazole-4-carboxylique subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé en utilisant des oxydants courants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des milieux acides ou basiques, des solvants comme le dichlorométhane ou l’éthanol, et des catalyseurs pour faciliter les réactions. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
L’acide 1-(5-chloro-2,4-diméthoxyphényl)-5-(méthoxyméthyl)-1,2,3-triazole-4-carboxylique a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
1-(5-Chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme par lequel l’acide 1-(5-chloro-2,4-diméthoxyphényl)-5-(méthoxyméthyl)-1,2,3-triazole-4-carboxylique exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le cycle triazole est connu pour interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité. Les groupes chloro et méthoxy peuvent améliorer l’affinité de liaison et la spécificité du composé. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles.
Comparaison Avec Des Composés Similaires
L’acide 1-(5-chloro-2,4-diméthoxyphényl)-5-(méthoxyméthyl)-1,2,3-triazole-4-carboxylique peut être comparé à d’autres dérivés de triazole tels que :
- Acide 1-(4-chlorophényl)-1H-1,2,3-triazole-4-carboxylique
- Acide 1-(3,5-diméthoxyphényl)-1H-1,2,3-triazole-4-carboxylique
- Acide 1-(2,4-dichlorophényl)-1H-1,2,3-triazole-4-carboxylique
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs groupes fonctionnels, ce qui peut influencer leur réactivité chimique et leur activité biologique. La présence du groupe méthoxyméthyl dans l’acide 1-(5-chloro-2,4-diméthoxyphényl)-5-(méthoxyméthyl)-1,2,3-triazole-4-carboxylique peut conférer des propriétés uniques, telles qu’une solubilité accrue ou une activité biologique accrue.
Propriétés
Formule moléculaire |
C13H14ClN3O5 |
|---|---|
Poids moléculaire |
327.72 g/mol |
Nom IUPAC |
1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14ClN3O5/c1-20-6-9-12(13(18)19)15-16-17(9)8-4-7(14)10(21-2)5-11(8)22-3/h4-5H,6H2,1-3H3,(H,18,19) |
Clé InChI |
XVANLIIYFJNSTB-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12494647.png)
![2,3-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494660.png)
![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12494668.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)
![ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate](/img/structure/B12494679.png)
![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)

![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)


